molecular formula C18H27NO B4753524 4-(3,5-ditert-butyl-4-hydroxyphenyl)butanenitrile

4-(3,5-ditert-butyl-4-hydroxyphenyl)butanenitrile

Cat. No.: B4753524
M. Wt: 273.4 g/mol
InChI Key: YKWMCNVJJKXPBL-UHFFFAOYSA-N
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Description

4-(3,5-ditert-butyl-4-hydroxyphenyl)butanenitrile is an organic compound known for its antioxidant properties. It is a derivative of phenol and is characterized by the presence of bulky tert-butyl groups which enhance its stability and reactivity. This compound is widely used in various industrial applications due to its ability to inhibit oxidation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-ditert-butyl-4-hydroxyphenyl)butanenitrile typically involves the alkylation of 4-hydroxybenzonitrile with tert-butyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality. The use of high-purity reagents and solvents is crucial in minimizing impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-ditert-butyl-4-hydroxyphenyl)butanenitrile undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Friedel-Crafts alkylation or acylation reactions are employed for substituting the tert-butyl groups.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various alkylated or arylated phenolic derivatives.

Scientific Research Applications

4-(3,5-ditert-butyl-4-hydroxyphenyl)butanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.

    Biology: Investigated for its potential protective effects against oxidative stress in biological systems.

    Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in cells and tissues.

    Industry: Utilized in the production of stabilizers for plastics, rubbers, and other materials to enhance their longevity and performance.

Mechanism of Action

The antioxidant activity of 4-(3,5-ditert-butyl-4-hydroxyphenyl)butanenitrile is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, thereby neutralizing free radicals. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic core from further oxidation and enhancing the compound’s stability. This mechanism involves the scavenging of reactive oxygen species (ROS) and the inhibition of oxidative chain reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
  • 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid

Uniqueness

4-(3,5-ditert-butyl-4-hydroxyphenyl)butanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties and reactivity compared to its analogs. The nitrile group allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

4-(3,5-ditert-butyl-4-hydroxyphenyl)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO/c1-17(2,3)14-11-13(9-7-8-10-19)12-15(16(14)20)18(4,5)6/h11-12,20H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWMCNVJJKXPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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